molecular formula C12H16O B14478574 (4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one CAS No. 65595-97-3

(4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one

Cat. No.: B14478574
CAS No.: 65595-97-3
M. Wt: 176.25 g/mol
InChI Key: PVTWTYVSLSVPLE-VHSXEESVSA-N
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Description

(4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one is a complex organic compound with a unique structure It belongs to the class of naphthalenes, which are characterized by a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent production rates.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications where similar compounds may not be as effective.

Properties

CAS No.

65595-97-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(4aR,8aS)-4,4-dimethyl-4a,5,8,8a-tetrahydronaphthalen-1-one

InChI

InChI=1S/C12H16O/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-4,7-10H,5-6H2,1-2H3/t9-,10+/m0/s1

InChI Key

PVTWTYVSLSVPLE-VHSXEESVSA-N

Isomeric SMILES

CC1(C=CC(=O)[C@@H]2[C@H]1CC=CC2)C

Canonical SMILES

CC1(C=CC(=O)C2C1CC=CC2)C

Origin of Product

United States

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